4-Hydroxycyclohexanecarboxylic acid

mutasynthesis tacrolimus precursor-directed biosynthesis

4-Hydroxycyclohexanecarboxylic acid (CAS 17419-81-7) is a hydroxy monocarboxylic acid consisting of a cyclohexane ring substituted with a carboxyl group at position 1 and a hydroxyl group at position 4. Commercially, it is typically supplied as a mixture of cis and trans isomers, with a reported melting point of 120 °C, and is used as an organic intermediate.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 17419-81-7
Cat. No. B092502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycyclohexanecarboxylic acid
CAS17419-81-7
Synonyms4-HCHC
4-hydroxycyclohexanecarboxylic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)O
InChIInChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
InChIKeyHCFRWBBJISAZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycyclohexanecarboxylic Acid (CAS 17419-81-7): Procurement Specifications and Isomeric Composition


4-Hydroxycyclohexanecarboxylic acid (CAS 17419-81-7) is a hydroxy monocarboxylic acid consisting of a cyclohexane ring substituted with a carboxyl group at position 1 and a hydroxyl group at position 4 [1]. Commercially, it is typically supplied as a mixture of cis and trans isomers, with a reported melting point of 120 °C, and is used as an organic intermediate [1][2]. The compound is a metabolite of p-hydroxybenzoic acid and has been detected in human urine and food matrices [2].

Why Cis/Trans Isomer Mixtures and Positional Analogs Cannot Substitute 4-Hydroxycyclohexanecarboxylic Acid in Critical Applications


Substituting 4-hydroxycyclohexanecarboxylic acid with a positional isomer (e.g., 2-hydroxy or 3-hydroxy) or a single stereoisomer (pure cis or pure trans) is not generally interchangeable due to fundamentally different chemical reactivities and biological recognition profiles. The cis isomer undergoes intramolecular lactonization upon heating, whereas the trans isomer does not [1]. Enzymatically, trans-4-hydroxycyclohexanecarboxylate serves as a substrate for specific dehydrogenases with a measurable Km, while the cis isomer and other positional analogs exhibit no activity [2]. Furthermore, in mutasynthetic applications, the trans isomer is incorporated into the tacrolimus backbone at high yield, while the structurally simpler cyclohexanecarboxylic acid is not incorporated at all [3]. These disparities mean that generic substitution without stereochemical and positional consideration will likely result in experimental failure or altered product profiles.

Quantitative Differentiation Evidence for 4-Hydroxycyclohexanecarboxylic Acid (CAS 17419-81-7) Against Analogs


Trans-4-Hydroxycyclohexanecarboxylic Acid Enables High-Yield Mutasynthesis of Tacrolimus Analogue Whereas Cyclohexanecarboxylic Acid Fails

In a precursor-directed mutasynthesis study using an fkbO deletion mutant of Streptomyces sp., trans-4-hydroxycyclohexanecarboxylic acid was successfully incorporated into the tacrolimus backbone, producing 31-desmethoxytacrolimus at a titer of 55 mg/L. In contrast, cyclohexanecarboxylic acid (CHC) was not incorporated at all in the same system [1].

mutasynthesis tacrolimus precursor-directed biosynthesis

Trans Isomer Serves as Substrate for 4-Hydroxycyclohexanecarboxylate Dehydrogenase (Km=0.51 mM) While Cis Isomer and Positional Analogs Show No Activity

The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum catalyzes the oxidation of trans-4-hydroxycyclohexanecarboxylate with a Michaelis constant (Km) of 0.51 mM at pH 8.8. The cis isomer is not a substrate for the reverse reaction, and neither the 2-oxo nor 3-oxo homologues are utilized [1].

enzymology substrate specificity Corynebacterium cyclohexanicum

Cis Isomer Undergoes Intramolecular Lactonization Upon Heating; Trans Isomer Remains Stable — A Critical Processing Distinction

Upon heating, cis-4-hydroxycyclohexanecarboxylic acid undergoes intramolecular esterification to form a γ-lactone, whereas the trans isomer does not form a lactone under the same conditions due to unfavorable stereoelectronic requirements [1].

chemical stability lactonization stereochemistry

Melting Point of Mixed Isomer Form (120°C) Differs Significantly from Pure Cis (150°C) and Trans (145-150°C) Isomers — Implications for Purification and Formulation

The cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid (CAS 17419-81-7) exhibits a melting point of 120 °C [1], whereas pure cis isomer melts at 148-153 °C [2] and pure trans isomer melts at 145-150 °C [3]. The lower melting point of the mixture indicates a eutectic composition that may offer processing advantages or disadvantages depending on the application.

physical properties melting point isomer mixture

4-Hydroxycyclohexanecarboxylic Acid Acts as Substrate in Olive Brine Zapatera Spoilage Pathway — A Unique Niche Application

4-Hydroxycyclohexanecarboxylic acid has been identified as a substrate for the production of cyclohexanecarboxylic acid during the "zapatera" deterioration process of Spanish-style green table olives . This metabolic role is specific to this compound and its isomers, distinguishing it from other cyclohexane carboxylic acids that are not involved in this particular spoilage pathway.

food chemistry olive fermentation spoilage metabolites

High-Value Application Scenarios for 4-Hydroxycyclohexanecarboxylic Acid (CAS 17419-81-7) Based on Differentiating Evidence


Precursor-Directed Mutasynthesis of Tacrolimus Analogues

When producing novel tacrolimus derivatives via mutasynthesis in Streptomyces fkbO mutants, the trans-4-hydroxy isomer (available in the mixture) must be used. Cyclohexanecarboxylic acid is not incorporated, resulting in zero yield of the desired analogue. The 55 mg/L production titer achieved with the hydroxy compound underscores its unique precursor suitability [1].

Enzymatic Oxidation Studies with 4-Hydroxycyclohexanecarboxylate Dehydrogenase

For kinetic characterization of 4-hydroxycyclohexanecarboxylate dehydrogenase, only the trans isomer serves as a substrate (Km = 0.51 mM). The cis isomer and positional analogs are inactive, making the correct isomeric form essential for any enzymatic assay development or biocatalytic process engineering [2].

Synthetic Routes Requiring Thermal Stability or Lactone Avoidance

In multi-step syntheses where heating is required, the presence of cis isomer may lead to undesired lactone formation. Selection of a trans-enriched or pure trans batch (CAS 3685-26-5) is necessary to avoid side reactions and ensure high yield of the intended product [3].

Analytical Standard for Olive Fermentation Spoilage Research

As a substrate in the zapatera spoilage pathway of Spanish green olives, this compound is required as a reference standard for GC-MS or LC-MS method development targeting cyclohexanecarboxylic acid production in fermented food matrices .

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